5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C14H11Cl2N3O and its molecular weight is 308.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.0279174 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structures and Intermolecular Interactions
Research on related benzimidazole compounds, such as triazolyl-benzimidazole derivatives, has focused on understanding their crystal structures and intermolecular interactions. These studies are essential in materials science and pharmaceuticals to understand the stability and behavior of these compounds (Karayel et al., 2015).
Synthesis and Antiproliferative Activity
Another area of research involves the synthesis of benzimidazole derivatives and their evaluation for antiproliferative activity. This includes studies on compounds like 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, which have shown potential in cancer research due to their ability to inhibit cell proliferation (Hranjec et al., 2012).
Antimicrobial Evaluation
Benzimidazole-incorporated sulfonamide analogues have been designed and synthesized for their antimicrobial properties. Studies have shown that certain derivatives exhibit potent activities against both Gram-positive bacteria and fungi, indicating their potential in developing new antibiotics (Zhang et al., 2017).
Recent Developments in Synthesis Techniques
There have been significant advancements in the synthesis of benzimidazole derivatives, highlighting the compound's importance in pharmaceutical research. These developments include environmentally benign synthesis methods and new strategies for constructing molecular scaffolds, which are crucial for drug discovery and development (Mamedov & Zhukova, 2021).
Applications in Energetic Materials
Research into 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives has revealed their potential as thermostable energetic materials. These compounds exhibit high melting points and thermal stability, making them suitable for applications in high-energy materials (Šarlauskas et al., 2022).
Conformational Analyses and Molecular Docking Studies
In-depth studies on the molecular structure, stability, and potential anti-cancer properties of benzimidazole derivatives have been conducted. These studies include density functional theory and molecular docking to understand the compounds' interactions with biological targets, such as enzymes or receptors (Karayel, 2021).
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-9-2-1-8(11(16)5-9)7-17-10-3-4-12-13(6-10)19-14(20)18-12/h1-6,17H,7H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADILXUPFJQLQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NCC3=C(C=C(C=C3)Cl)Cl)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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